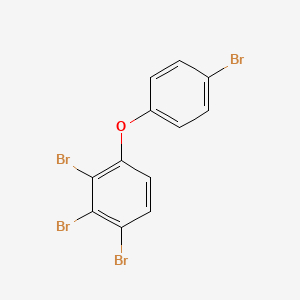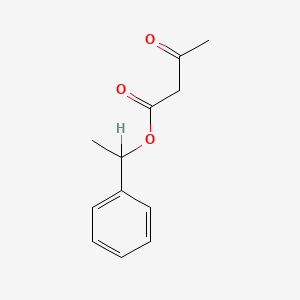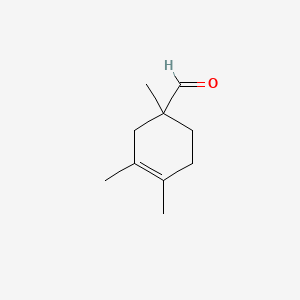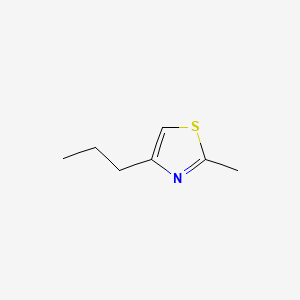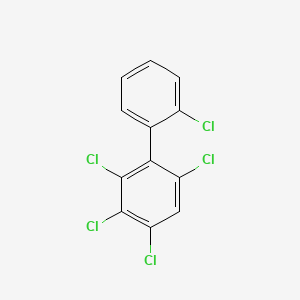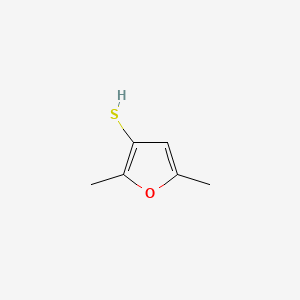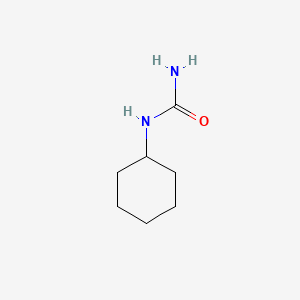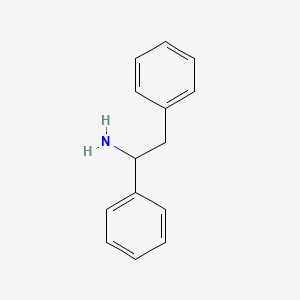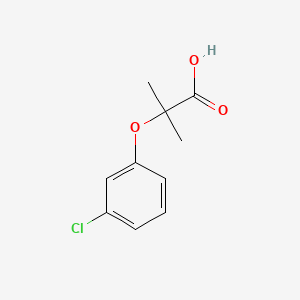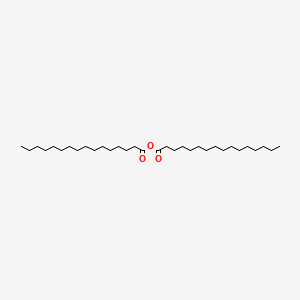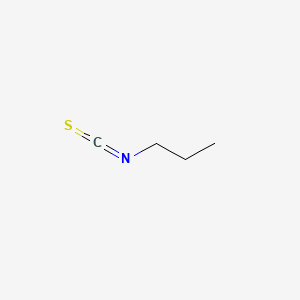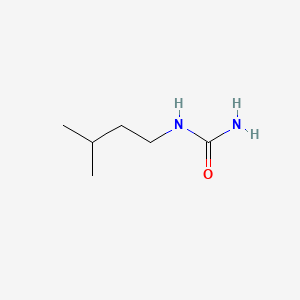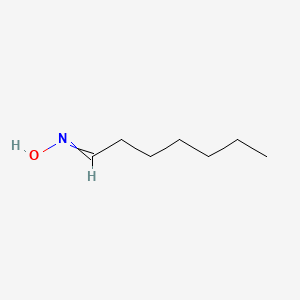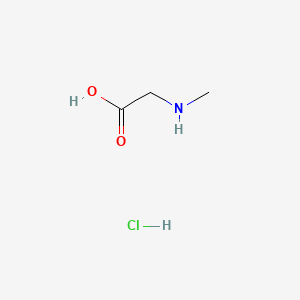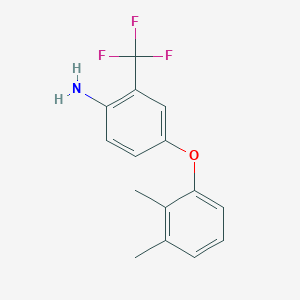
4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to be an aniline derivative, which means it contains an amino group (-NH2) attached to a benzene ring. The presence of the trifluoromethyl group (-CF3) and the dimethylphenoxy group (-(C6H4(CH3)2O-) suggest that this compound could have unique properties due to the influence of these groups on the electronic structure of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the trifluoromethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a benzene ring (from the aniline part of the molecule) with an attached amino group, a trifluoromethyl group, and a dimethylphenoxy group. The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amino group. The presence of the trifluoromethyl and dimethylphenoxy groups could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and dimethylphenoxy groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and other properties.科学的研究の応用
Electrochemical Applications : A study focusing on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution showed that these polymers, including ones related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline, can be efficiently used as a counter electrode in dye-sensitized solar cells, demonstrating an increased energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Material Science and Liquid Crystals : In material science, derivatives of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline have been studied for their properties in forming stable smectic B and A phases, important in the development of liquid crystals. This research has implications for the design and functionality of display technologies and advanced materials (Miyajima et al., 1995).
Organic Chemistry and Molecular Synthesis : In organic chemistry, research has been conducted on the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, which include compounds structurally related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These studies contribute to understanding the molecular architecture and electronic properties of these compounds, which can have applications in molecular electronics and materials science (Ito et al., 2002).
Molecular Materials for Electroluminescence : Research into amorphous molecular materials for electroluminescence has included studies on compounds related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These materials exhibit intense fluorescence emission and are capable of emitting multicolor light, including white, which is significant for the development of organic electroluminescent devices (Doi et al., 2003).
Polymer Science : In polymer science, studies have been conducted on the synthesis of polyurethane cationomers incorporating aniline groups. This research explores the photochromic mechanism of these compounds, which can lead to the development of fluorescent polymeric materials with potential applications in various fields, including sensing and display technologies (Buruianǎ et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and its components. For a more detailed and specific analysis, access to specific literature or experimental data would be required.
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-14(10(9)2)20-11-6-7-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIXHZSGVDXZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

